molecular formula C22H20N6 B2848852 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 896077-68-2

7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

货号: B2848852
CAS 编号: 896077-68-2
分子量: 368.444
InChI 键: XBHIRAUUFRLXPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyrazolo-triazolo-pyrimidine class of heterocycles, characterized by fused bicyclic systems that confer unique pharmacological properties. Its structure features a 2,4-dimethylphenyl group at position 7 and a phenethyl substituent at position 2. These substituents influence its hydrophobicity, receptor binding, and pharmacokinetic profile.

属性

IUPAC Name

10-(2,4-dimethylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-15-8-10-19(16(2)12-15)28-21-18(13-24-28)22-25-20(26-27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHIRAUUFRLXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 2-phenethyl-4,6-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potential unique biological activities .

科学研究应用

Cancer Therapy

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit tumor growth and promote apoptosis in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that specific derivatives could effectively inhibit the proliferation of prostate cancer cells through modulation of the PI3K/AKT signaling pathway .

Adenosine Receptor Antagonism

The compound has been explored as a potential antagonist for adenosine receptors (A1, A2A, and A3). These receptors are implicated in numerous physiological processes and diseases:

  • Therapeutic Potential : Compounds targeting these receptors can be beneficial in treating conditions such as neurodegenerative diseases and cancer. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been used to develop fluorescent ligands for receptor studies .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with pyrazolo derivatives. The structural modifications on the pyrazolo framework can enhance antibacterial efficacy against various pathogens.

Data Tables

Application AreaSpecific Use CaseReference
Cancer TherapyInhibition of CDK2; apoptosis induction,
Adenosine Receptor AntagonismDevelopment of fluorescent ligands ,
Antimicrobial ActivityEnhanced efficacy against pathogens ,

相似化合物的比较

Substituent Variations and Receptor Affinity

The substituents on the pyrazolo-triazolo-pyrimidine core critically determine biological activity. Key analogs include:

Compound Name Substituents (Position 7) Substituents (Position 2) Key Biological Target Affinity/Activity Evidence Source
SCH442416 3-(4-Methoxyphenyl)propyl 2-Furyl Adenosine A2A Receptor High selectivity (Ki < 10 nM)
SCH58261 2-Phenylethyl 2-Furyl Adenosine A2A Receptor Competitive antagonist (IC50 ~5 nM)
Preladenant (SCH420814) 2-(4-Methoxyethoxy)phenethyl 2-Furyl Adenosine A2A Receptor Potent antagonist (Ki = 1.1 nM)
Target Compound 2,4-Dimethylphenyl Phenethyl Kinase/CDK2 (hypothesized) Data pending (structural analogy to )
  • Hydrophilic vs. Hydrophobic Substituents : Derivatives with hydroxyl or methoxy groups (e.g., SCH442416) exhibit improved aqueous solubility and A2A receptor binding due to hydrogen-bonding interactions . In contrast, the target compound’s hydrophobic 2,4-dimethylphenyl group may enhance membrane permeability but reduce solubility .

Anticancer Activity and Kinase Inhibition

Pyrazolo-triazolo-pyrimidines are established kinase inhibitors. For example:

  • Compound 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine inhibits tumor cell proliferation (IC50 = 0.8–2.3 μM) by targeting CDK2 and inducing apoptosis .

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., nitro, halogens) at position 7 or 9 show antimicrobial effects. For instance:

  • 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibits MIC values of 8–16 μg/mL against Staphylococcus aureus .
  • The target compound’s methyl groups likely reduce electrophilicity and antimicrobial potency compared to nitro/halogen-bearing analogs .

Physicochemical Properties

Property Target Compound SCH442416 SCH58261
Molecular Weight ~430 g/mol (estimated) 465.5 g/mol 384.4 g/mol
LogP (Predicted) ~4.5 (highly hydrophobic) 3.8 3.2
Solubility Low (due to methyl groups) Moderate (methoxy group) Low (phenethyl group)

生物活性

7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific research findings.

Synthesis and Structural Characteristics

The synthesis of 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common approach includes the cyclization of hydrazine derivatives with 2-phenethyl-4,6-dichloropyrimidine under basic conditions in polar solvents like dimethylformamide (DMF) at elevated temperatures. The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors and chromatography for purification .

The primary mechanism through which this compound exerts its biological effects is via the inhibition of CDK2. This inhibition disrupts the normal progression of the cell cycle, particularly affecting the transition from the G1 phase to the S phase. The resulting cytotoxic effects are significant against various cancer cell lines .

Anticancer Properties

Research indicates that 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits potent anticancer activity. In vitro studies have demonstrated that it significantly inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to or better than established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMCF-745–97
CisplatinMCF-7144
Compound 3bMDA-MB-23148

The compound's mechanism includes inducing apoptosis through activation of caspases (caspase 3/7 and caspase 9), promoting mitochondrial pathways that lead to cell death. It also appears to modulate autophagy by enhancing autophagosome formation and inhibiting mTOR signaling pathways .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its role as an enzyme inhibitor. It effectively inhibits CDK2/cyclin A2 complexes which are crucial for cell cycle regulation. The binding affinity and specificity towards CDK2 make it a valuable candidate for further development in cancer therapeutics .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to control groups. The study also noted an increase in apoptotic markers post-treatment .
  • Comparative Analysis with Other Compounds : In comparative studies with other pyrazolo derivatives, this compound showed superior cytotoxicity against multiple cancer lines including HCT-116 and HepG-2 with lower IC50 values than standard treatments .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with cyclization of aminopyrazole precursors followed by N-alkylation or aryl hydrazide condensation. Key steps include:

  • Cyclization under reflux with solvents like dichloromethane or ethanol.
  • Alkylation using potassium carbonate or sodium hydride in DMF to control regioselectivity (N7 vs. N8 substitution) .
  • Optimization of temperature (e.g., 70–160°C) and pH to minimize side products. For example, using NaH instead of K₂CO₃ increases N7-alkylation selectivity (3:1 ratio) .
  • Final purification via crystallization or chromatography. Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity) and catalyst selection (e.g., p-toluenesulfonic acid for dehydration steps) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic substituents at 7- and 2-positions) and carbon connectivity. For example, pyrimidine-H2 resonates at δ 8.50 ppm in DMSO-d₆ .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670 cm⁻¹, C=N at 1615 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 427 for a derivative with a difluoromethyl group) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogs like 3,5-diphenyl-2-(trifluoromethyl)pyrazolo-pyrimidin-7-one .

Q. What biological targets are associated with pyrazolo-triazolo-pyrimidine derivatives, and how are preliminary activity assays designed?

  • Methodological Answer :

  • Targets : Adenosine receptors (A₁, A₂A, A₃), enzymes (kinases, proteases), and viral proteins. For example, SCH442,416 binds A₂A receptors with subnanomolar affinity .
  • Assay Design :
  • Radioligand Binding : Uses [³H]-labeled antagonists (e.g., SCH58261) to measure IC₅₀ values in transfected CHO cells .
  • Functional cAMP Inhibition : Evaluates antagonist potency by measuring cAMP reduction in IB-MECA-stimulated cells .
  • Molecular Docking : Predicts binding modes using receptor models (e.g., human A₃ adenosine receptor homology modeling) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during N-alkylation steps in the synthesis of pyrazolo-triazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Base Selection : Sodium hydride (NaH) favors N7-alkylation, while potassium carbonate (K₂CO₃) produces mixed N7/N8 regioisomers. For example, alkylation of 3-amino-4-cyanopyrazole with fluorobenzyl chloride yields a 2:1 mixture of N7/N8 products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at N7 .
  • Post-Reaction Analysis : Use HPLC or TLC to monitor regioselectivity. Isomer separation via fractional crystallization (e.g., ethanol/water mixtures) .

Q. What strategies are employed to resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Orthogonal Assays : Combine binding studies (e.g., A₃ receptor affinity) with functional assays (cAMP inhibition) to confirm mechanistic consistency .
  • SAR Analysis : Compare substituent effects. For instance, para-chlorophenyl groups enhance A₃ affinity, while sulfonic acid moieties reduce it due to steric clashes .
  • Structural Validation : Use X-ray or NMR to verify compound identity, as impurities (e.g., N8 isomers) may skew activity data .

Q. How does the introduction of halogen (e.g., Cl) and alkyl (e.g., methyl) substituents impact the compound's reactivity and target interactions?

  • Methodological Answer :

  • Electronic Effects : Chlorine increases electrophilicity, enhancing hydrogen bonding with receptor residues (e.g., His250 in A₃ receptors) .
  • Steric Effects : Methyl groups at the 2,4-positions reduce rotational freedom, improving binding pocket fit. For example, 2,4-dimethylphenyl analogs show higher metabolic stability than unsubstituted derivatives .
  • Synthetic Modifications : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution, optimizing conditions (e.g., Pd catalysts, 80°C) to retain regiochemical control .

Q. What computational methods are used to predict and optimize the compound's pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Correlates logP values (e.g., 2.8 for a methoxyethyl derivative) with membrane permeability .
  • MD Simulations : Predicts blood-brain barrier penetration using free-energy perturbation (FEP) calculations .
  • Metabolism Prediction : CYP450 interaction studies via docking into crystal structures (e.g., CYP3A4) to identify labile sites .

Contradiction Analysis

  • vs. 21 : While highlights N7-alkylation as dominant with NaH, notes that bulky substituents (e.g., cycloaminomethyl) reduce affinity. This suggests a trade-off between regioselectivity and bioactivity, requiring iterative optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。